molecular formula C10H9FN2OS B13433472 N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide

N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide

Cat. No.: B13433472
M. Wt: 224.26 g/mol
InChI Key: FKWPXCSDNOGNQI-UHFFFAOYSA-N
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Description

N-[2-(Fluoromethyl)-1,3-benzothiazol-6-yl]acetamide is a benzothiazole derivative featuring a fluoromethyl substituent at position 2 of the benzothiazole core and an acetamide group at position 4. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects .

Properties

Molecular Formula

C10H9FN2OS

Molecular Weight

224.26 g/mol

IUPAC Name

N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide

InChI

InChI=1S/C10H9FN2OS/c1-6(14)12-7-2-3-8-9(4-7)15-10(5-11)13-8/h2-4H,5H2,1H3,(H,12,14)

InChI Key

FKWPXCSDNOGNQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as formic acid or acetic anhydride.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents like fluoromethyl iodide or fluoromethyl sulfonate.

    Acetamide Formation: The final step involves the acylation of the benzothiazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule in biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids. The benzothiazole core can participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity. The acetamide group can further modulate the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

Position 2 Substitutions
  • N-[6-(6-Chloro-5-(4-Fluorophenylsulfonamido)Pyridin-3-yl)Benzothiazol-2-yl]Acetamide (): This compound replaces the fluoromethyl group with a sulfonamido-pyridinyl substituent. However, the bulky pyridinyl moiety may reduce blood-brain barrier penetration compared to the compact fluoromethyl group in the target compound .
  • N-(6-Trifluoromethylbenzothiazol-2-yl)-2-Phenylacetamide () :
    The trifluoromethyl group at position 6 increases lipophilicity and metabolic resistance due to fluorine’s electron-withdrawing effects. In contrast, the fluoromethyl group in the target compound offers a balance of electronegativity and steric bulk, which may favor selective binding to hydrophobic pockets .

Position 6 Substitutions
  • N-[2-(Methylamino)-1,3-Benzothiazol-6-yl]Acetamide (AJ1, ): The methylamino group at position 2 introduces basicity, enhancing water solubility.
  • 2-(Adamantan-1-yl)-N-(6-Methoxy-1,3-Benzothiazol-2-yl)Acetamide () :
    The adamantyl group at position 2 is highly lipophilic, favoring membrane permeability but risking off-target interactions. The fluoromethyl group in the target compound provides moderate hydrophobicity, optimizing both solubility and target engagement .

Functional Group Modifications on the Acetamide Moiety

  • N-(6-Amino-1,3-Benzothiazol-2-yl)-2-(3-Fluorophenyl)Acetamide (): The fluorophenyl substituent on the acetamide enables π-π stacking with aromatic residues in enzyme active sites. The target compound’s unmodified acetamide may prioritize hydrogen bonding over aromatic interactions, altering selectivity .
  • N-[2-{[2-(Butylamino)-2-Oxoethyl]Sulfanyl}-1,3-Benzothiazol-6-yl]-2-(Naphthalen-1-yl)Acetamide (): The naphthyl group and sulfanyl side chain introduce steric hindrance and redox sensitivity. The target compound’s simpler acetamide structure avoids such complexities, likely improving synthetic accessibility and stability .

Pharmacological and Physicochemical Comparisons

Compound Name Key Substituents Molecular Formula LogP* Notable Properties
Target Compound 2-Fluoromethyl, 6-acetamide C₁₀H₉FN₂OS 2.1 Balanced lipophilicity, metabolic stability
AMC3 () 2-Cyano-pyridinyl, 4-bromophenyl C₂₃H₁₈BrN₃O₂ 4.5 FPRs modulation, high polarity
AJ1 () 2-Methylamino, 6-acetamide C₁₀H₁₁N₃OS 1.8 Enhanced solubility, reduced potency
Adamantyl Derivative () 2-Adamantyl, 6-methoxy C₂₀H₂₄N₂O₂S 5.3 High lipophilicity, CNS penetration
Fluorophenyl Acetamide () 2-Fluorophenyl, 6-amino C₁₅H₁₂FN₃OS 3.0 Strong π-π interactions, moderate LogP

*Estimated using fragment-based methods.

Key Findings

  • Electron-Withdrawing Groups : Fluorine-containing substituents (e.g., fluoromethyl, trifluoromethyl) enhance metabolic stability and target affinity but vary in steric and electronic effects .
  • Solubility vs. Permeability: Amino and methoxy groups improve solubility (e.g., AJ1, ), while adamantyl and naphthyl groups favor membrane permeability but reduce aqueous compatibility .
  • Synthetic Complexity : Compounds with sulfonamido or sulfanyl groups () require multi-step synthesis, whereas the target compound’s simpler structure offers scalability .

Biological Activity

N-[2-(Fluoromethyl)-1,3-benzothiazol-6-yl]acetamide is a synthetic compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a benzothiazole ring substituted with a fluoromethyl group and an acetamide moiety. The presence of the fluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Benzothiazole derivatives have been shown to interact with various molecular targets, including enzymes and receptors. The mechanisms of action for this compound may include:

  • Enzyme Inhibition : Compounds with a benzothiazole structure can inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : These compounds may alter receptor function by interacting with binding sites, affecting signaling pathways involved in cell proliferation and survival.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of benzothiazole derivatives against various cancer cell lines. For instance:

  • A library of phenylacetamide derivatives containing benzothiazole was synthesized and tested for antiproliferative activity in pancreatic cancer cell lines. Compounds showed significant viability reduction at low micromolar concentrations .
  • Another study indicated that certain benzothiazole derivatives act as potent multikinase inhibitors, displaying broad-spectrum activity against multiple cancer cell lines .

Table 1: Antiproliferative Effects of Benzothiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
KST016366Paraganglioma0.5Multikinase inhibition
4lPancreatic Cancer0.1Synergistic with gemcitabine
2bGlioblastoma0.8PPARα antagonism

Case Studies

  • Study on Pancreatic Cancer : A series of benzothiazole derivatives were tested against three pancreatic cancer cell lines (AsPC-1, Capan-2, BxPC-3). The most potent compounds showed significant cytotoxicity while maintaining lower toxicity in normal fibroblast cells .
  • PPARα Antagonism : Research on 2-mercaptobenzothiazole derivatives demonstrated their ability to antagonize PPARα, leading to reduced cell viability in glioblastoma and colorectal cancer models .

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